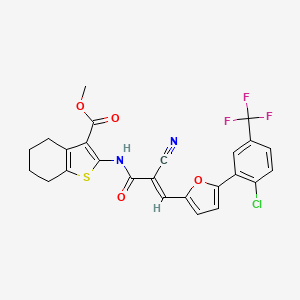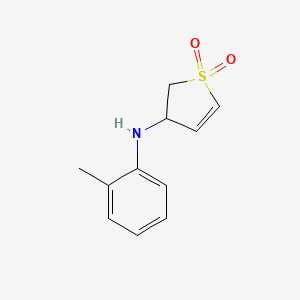
4-(3-TOLUIDINO)TETRAHYDRO-3-THIOPHENOL 1,1-DIOXIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Toluidino)tetrahydro-3-thiophenol 1,1-dioxide is a chemical compound with the molecular formula C11H15NO3S and a molecular weight of 241.31 g/mol This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of a toluidino group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Toluidino)tetrahydro-3-thiophenol 1,1-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-toluidine and tetrahydrothiophene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of oxidizing agents to introduce the dioxide functionality into the thiophene ring.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
化学反応の分析
Types of Reactions
4-(3-Toluidino)tetrahydro-3-thiophenol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide compounds.
科学的研究の応用
4-(3-Toluidino)tetrahydro-3-thiophenol 1,1-dioxide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-(3-Toluidino)tetrahydro-3-thiophenol 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound may act by:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting metabolic pathways.
Interacting with DNA: The compound may bind to DNA, influencing gene expression and cellular functions.
Modulating Signal Transduction: It can affect signal transduction pathways, altering cellular responses.
類似化合物との比較
Similar Compounds
4-(Benzylamino)tetrahydro-3-thiophenol 1,1-dioxide: This compound has a similar structure but with a benzylamino group instead of a toluidino group.
3-Hydroxytetrahydro-1H-1lambda6-thiophene-1,1-dione: Another thiophene derivative with hydroxyl and dioxide functionalities.
Uniqueness
4-(3-Toluidino)tetrahydro-3-thiophenol 1,1-dioxide is unique due to the presence of the toluidino group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
IUPAC Name |
4-(3-methylanilino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-8-3-2-4-9(5-8)12-10-6-16(14,15)7-11(10)13/h2-5,10-13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYZGSUIDSLNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CS(=O)(=O)CC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384765 |
Source


|
| Record name | SBB041414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56799-46-3 |
Source


|
| Record name | SBB041414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[[(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7728512.png)

![1-(2,5-Dimethylphenyl)-4-oxo-2-sulfanyl-1,5-diazaspiro[5.5]undec-2-ene-3-carbonitrile](/img/structure/B7728516.png)
![(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B7728521.png)

![2-amino-7,7-dimethyl-5-oxo-4-(3-phenylbenzo[c]isoxazol-5-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B7728534.png)








